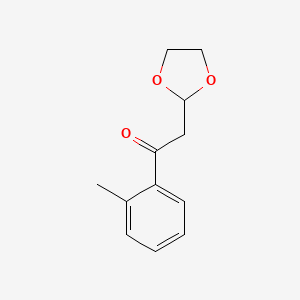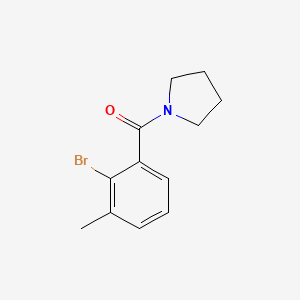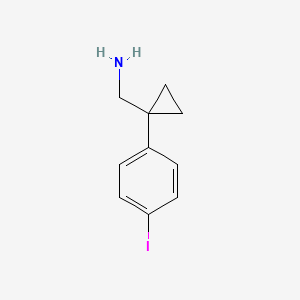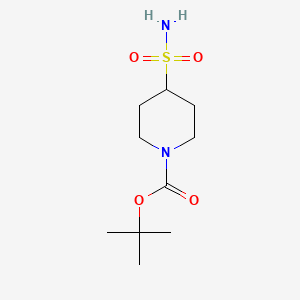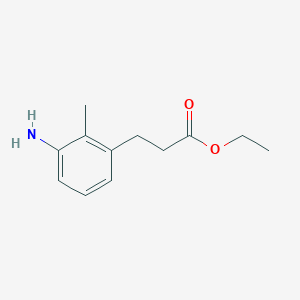
Ethyl 3-(3-amino-2-methylphenyl)propanoate
説明
科学的研究の応用
Crystal Structure and Interactions
Ethyl 3-(3-amino-2-methylphenyl)propanoate's applications in scientific research primarily involve its utilization in understanding crystal packing and molecular interactions. Zhang et al. (2011) examined ethyl derivatives showcasing N⋯π and O⋯π interactions, which are rare nonhydrogen bonding interactions forming distinct crystal structures. These interactions play a crucial role in the assembly of molecular crystals, providing insights into the design of new materials with desired properties (Zhang et al., 2011).
Synthetic Methodologies
A significant application of ethyl 3-(3-amino-2-methylphenyl)propanoate is in the synthesis of complex molecules. Nagel et al. (2011) presented a short and effective method to synthesize this compound, showcasing its importance in organic synthesis and chemical research. The methodology employs a tandem Knoevenagel condensation/alkylidene reduction, highlighting the compound's versatility and potential as a building block in organic chemistry (Nagel, Radau, & Link, 2011).
Pharmacological Studies
While direct studies on Ethyl 3-(3-amino-2-methylphenyl)propanoate are limited, related compounds have been investigated for pharmacological applications. For example, research on N-alkyl-arterenols, including ethyl variants, explores their pharmacological effects, providing a basis for the study of ethyl 3-(3-amino-2-methylphenyl)propanoate in similar contexts (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).
Material Science
In the realm of material science, the compound's derivatives have been examined for their potential in creating new materials. Trejo-Machin et al. (2017) explored phloretic acid, structurally related to ethyl 3-(3-amino-2-methylphenyl)propanoate, as a renewable building block for polybenzoxazine, highlighting the compound's potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
特性
IUPAC Name |
ethyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUKUHXGZYOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-amino-2-methylphenyl)propanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

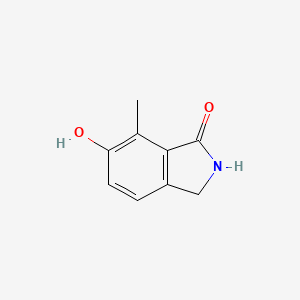

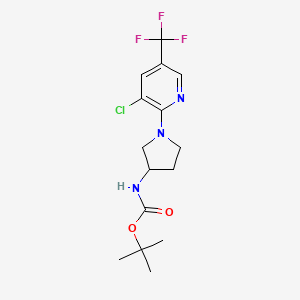
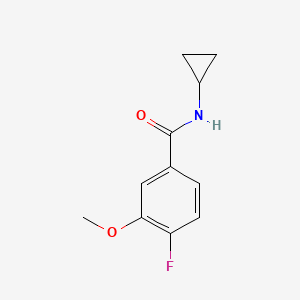
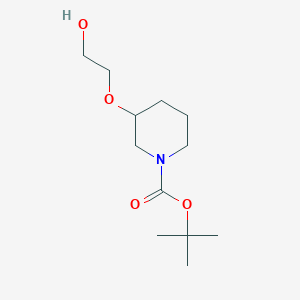
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
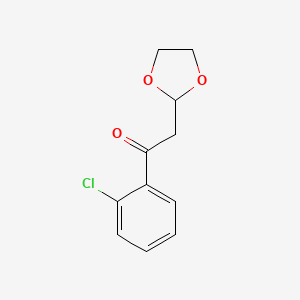
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)
